Literature Review of 2-(Difluoromethyl) Pyridine Derivatives in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into drug candidates has become a paramount strategy in modern medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry for enhancing metabolic stability, modulating physicochemical properties, and improving biological activity. Among the various fluorinated motifs, the difluoromethyl (-CF2H) group stands out due to its unique ability to act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, and amine functionalities. When appended to the pyridine scaffold, a ubiquitous heterocycle in pharmaceuticals, the resulting 2-(difluoromethyl)pyridine derivatives present a compelling platform for drug discovery. This technical guide provides a comprehensive review of the synthesis, properties, and medicinal chemistry applications of this important class of molecules. We will delve into the rationale behind their design, explore key synthetic methodologies, analyze structure-activity relationships in various therapeutic contexts, and provide detailed experimental protocols to empower researchers in the field.
The Strategic Advantage of the Difluoromethyl Group in Pyridine Scaffolds
The pyridine ring is a fundamental building block in the pharmaceutical industry, found in numerous approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to improve water solubility.[][2] The introduction of a difluoromethyl (-CF2H) group, particularly at the 2-position, imparts a unique set of properties that medicinal chemists can leverage to overcome common drug development hurdles.
Physicochemical Properties and Bioisosterism
The -CF2H group is a fascinating modulator of molecular properties. Unlike the highly lipophilic trifluoromethyl (-CF3) group, the -CF2H moiety offers a more nuanced profile.[3][4] It increases lipophilicity compared to a simple methyl group but retains an acidic proton on the carbon, enabling it to act as a hydrogen bond donor.[5][6] This dual characteristic allows it to serve as a bioisosteric replacement for common functional groups:
Hydroxyl (-OH) and Thiol (-SH) Groups: The -CF2H group can mimic the hydrogen-bond donating capability of hydroxyl and thiol groups while significantly enhancing metabolic stability by being resistant to oxidation.[5][7]
Pyridine-N-oxide: A pivotal application has been the use of 2-difluoromethylpyridine as a bioisostere for pyridine-N-oxide. This replacement can enhance biological activity and improve the metabolic stability of the parent compound.[8][9]
The strong electron-withdrawing nature of the two fluorine atoms also influences the pKa of the pyridine nitrogen and the overall electronic distribution of the molecule, which can be critical for fine-tuning receptor binding interactions.[3]
Table 1: Comparative Physicochemical Properties of Key Functional Groups
Functional Group
Hansch π Value (Lipophilicity)
Hydrogen Bond Capability
Metabolic Liability
-CH₃ (Methyl)
+0.56
None
High (Oxidation)
-OH (Hydroxyl)
-0.67
Donor & Acceptor
High (Glucuronidation)
-CF₃ (Trifluoromethyl)
+0.88
None
Low
-CF₂H (Difluoromethyl)
+0.20 (approx.)
Donor
Low
Pyridine-N-oxide
-1.25
Acceptor
Moderate (Reduction)
Note: Hansch π values are context-dependent and can vary.
Enhancing Metabolic Stability
A primary driver for incorporating fluorinated groups is to block metabolic pathways. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol).[4] Placing a -CF2H group at a metabolically vulnerable position, such as the 2-position of a pyridine ring, can prevent oxidative metabolism, thereby extending the half-life and bioavailability of a drug candidate.[3][7]
Synthetic Methodologies: Accessing the 2-(Difluoromethyl)pyridine Core
The synthesis of 2-(difluoromethyl)pyridine derivatives can be challenging, particularly achieving regioselectivity.[10] Methodologies can be broadly categorized into building the ring from scratch (de novo synthesis) or adding the fluorinated group to a pre-formed ring (late-stage functionalization).
Key Synthetic Strategies
De Novo Synthesis: This approach involves constructing the pyridine ring around an existing difluoromethyl-containing building block. This method offers excellent control over the position of the -CF2H group and allows for diverse substitution patterns on the pyridine ring.[11]
Late-Stage Difluoromethylation: This is a highly sought-after strategy as it allows for the modification of complex, drug-like molecules at a late stage in the synthesis. Radical C-H difluoromethylation has emerged as a powerful tool, using various reagents to selectively install the -CF2H group onto the pyridine heterocycle.[5][12]
Difluoromethylation of 2-Pyridones: Another common route involves the difluoromethylation of 2-pyridone precursors using reagents like sodium chlorodifluoroacetate or chlorodifluoromethane (Freon-22).[13][14]
Metabolic stability profile of 4-Chloro-2-(difluoromethyl)-5-nitropyridine analogs
An In-Depth Technical Guide to the Metabolic Stability Profile of 4-Chloro-2-(difluoromethyl)-5-nitropyridine Analogs Introduction In the landscape of modern drug discovery, the metabolic stability of a drug candidate is...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Metabolic Stability Profile of 4-Chloro-2-(difluoromethyl)-5-nitropyridine Analogs
Introduction
In the landscape of modern drug discovery, the metabolic stability of a drug candidate is a critical determinant of its clinical success. A compound's susceptibility to metabolic enzymes dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. The 4-chloro-2-(difluoromethyl)-5-nitropyridine scaffold has emerged as a promising framework in medicinal chemistry, with its unique electronic and structural features offering potential for therapeutic innovation. However, the very characteristics that make this scaffold attractive also present a complex metabolic puzzle.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the metabolic stability profile of 4-chloro-2-(difluoromethyl)-5-nitropyridine analogs. Moving beyond a simple recitation of protocols, this document delves into the causal relationships between chemical structure and metabolic fate. As a Senior Application Scientist, the insights presented herein are a synthesis of established biochemical principles and field-proven experimental strategies, designed to empower you to make informed decisions in your drug discovery programs. We will dissect the predictable metabolic liabilities of the core scaffold, present detailed and self-validating experimental workflows for assessing metabolic stability, and offer guidance on interpreting the resulting data to drive lead optimization.
Chapter 1: Structural Features and Predicted Metabolic Liabilities
The metabolic fate of a 4-chloro-2-(difluoromethyl)-5-nitropyridine analog is intricately linked to the interplay of its constituent parts: the pyridine core and its chloro, difluoromethyl, and nitro substituents. Understanding the individual metabolic tendencies of these groups is the first step in predicting the overall stability of the molecule.
1.1 The Pyridine Core: A Target for Oxidation
The pyridine ring, a common motif in pharmaceuticals, is susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary family of enzymes involved in drug metabolism.[1] While the electron-withdrawing nature of the nitro and chloro groups can deactivate the ring to some extent, oxidation is still a potential metabolic pathway.[2] The nitrogen atom in the pyridine ring can also influence metabolism, sometimes through coordination with the heme iron of CYP enzymes.[3][4]
1.2 The 4-Chloro Substituent: A Potential Site for Dehalogenation
Chlorinated aromatic compounds can undergo metabolic dehalogenation, although this is generally a slower process than oxidation of an unsubstituted aromatic ring.[5] The strong carbon-chlorine bond often imparts a degree of metabolic stability.[6] However, oxidative metabolism can still occur at the site of chlorination, potentially leading to the formation of catechols and subsequent ring cleavage.[7][8]
1.3 The 2-Difluoromethyl Group: A Metabolic Shield
The difluoromethyl (-CF2H) group is a powerful tool in medicinal chemistry for enhancing metabolic stability.[9][10] The strong carbon-fluorine bonds are highly resistant to oxidative cleavage by CYP enzymes.[11] This group often serves as a bioisosteric replacement for more metabolically labile groups like hydroxyl or thiol moieties.[10][12] By replacing a metabolically vulnerable methyl or methoxy group with a difluoromethyl group, chemists can effectively block a "metabolic soft spot."[2] While generally stable, the acidic proton of the -CF2H group can participate in hydrogen bonding, which may influence enzyme binding.[9]
1.4 The 5-Nitro Group: A Primary Metabolic Hotspot
The nitroaromatic group is a well-known site of metabolic activity, primarily through bioreduction.[13][14][15] This process can occur via one- or two-electron reduction pathways mediated by various enzymes, including NADPH-cytochrome P450 reductase.[16][17] The reduction of a nitro group proceeds through several intermediates, including the nitroso and hydroxylamine derivatives, which can be chemically reactive and potentially toxic.[14][15][16] The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and thus a substrate for reductive enzymes.[13][17] This pathway is often a major route of clearance for nitroaromatic compounds.
1.5 Synergistic and Antagonistic Effects
The overall metabolic profile of a 4-chloro-2-(difluoromethyl)-5-nitropyridine analog will be a composite of these individual tendencies. The difluoromethyl group is expected to significantly shield the 2-position from metabolism. The primary metabolic liability is predicted to be the reduction of the 5-nitro group. Oxidation of the pyridine ring remains a possibility, though likely a minor pathway compared to nitroreduction.
Caption: Predicted metabolic pathways for 4-chloro-2-(difluoromethyl)-5-nitropyridine analogs.
Chapter 2: In Vitro Experimental Workflows for Assessing Metabolic Stability
To experimentally determine the metabolic stability of 4-chloro-2-(difluoromethyl)-5-nitropyridine analogs, in vitro assays using liver fractions are indispensable. The choice between liver microsomes and hepatocytes depends on the desired scope of the investigation.[18]
2.1 Introduction to In Vitro Systems
Liver Microsomes: These are vesicles of the endoplasmic reticulum and primarily contain Phase I enzymes, most notably the cytochrome P450s.[19] Microsomal stability assays are excellent for assessing the contribution of CYP-mediated metabolism to a compound's clearance.[18]
Hepatocytes: These are whole liver cells and contain both Phase I and Phase II metabolic enzymes, as well as transporters.[20] Hepatocyte stability assays provide a more holistic view of hepatic clearance.[18][21]
2.2 Microsomal Stability Assay
Principle and Rationale: This assay measures the disappearance of the parent compound over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[19] The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[22]
Detailed Step-by-Step Protocol:
Preparation of Reagents:
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[19]
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Prepare working solutions of positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like diazepam).[18]
Prepare a stock solution of NADPH (e.g., 10 mM in buffer).
In a 96-well plate, add the potassium phosphate buffer.
Add the test compound to achieve a final concentration of 1 µM. The final DMSO concentration should be less than 0.5%.[19]
Add the liver microsomes to a final concentration of 0.5 mg/mL.[18]
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
Incubate the plate at 37°C with shaking.
Time Points and Quenching:
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[19] The 0-minute time point represents 100% of the compound.
Sample Processing and Analysis:
Centrifuge the plate to pellet the precipitated protein.
Transfer the supernatant to a new plate for analysis by LC-MS/MS.[20]
Caption: Workflow for the in vitro microsomal stability assay.
2.3 Hepatocyte Stability Assay
Principle and Rationale: This assay utilizes cryopreserved or fresh hepatocytes in suspension to assess the metabolic stability of a compound.[22] It provides a more physiologically relevant system by incorporating both Phase I and Phase II metabolism, as well as cellular uptake processes.[21]
Detailed Step-by-Step Protocol:
Preparation of Hepatocytes and Reagents:
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E).
Determine cell viability and concentration using a method like trypan blue exclusion.
Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).
Prepare a working solution of the test compound.
Incubation:
In a 96-well plate, add the hepatocyte suspension.
Add the test compound to achieve the desired final concentration (e.g., 1 µM).
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
Time Points and Quenching:
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the cell suspension and quench the reaction by adding it to ice-cold acetonitrile with an internal standard.
Sample Processing and Analysis:
Vortex the samples and centrifuge to pellet cell debris and precipitated protein.
Transfer the supernatant for LC-MS/MS analysis.
Caption: Workflow for the in vitro hepatocyte stability assay.
Chapter 3: Analytical Methodologies for Parent Compound Disappearance and Metabolite Identification
3.1 LC-MS/MS as the Gold Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for in vitro metabolism studies due to its high sensitivity, selectivity, and speed.[23][24] It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[23][25]
3.2 Method Development and Validation
A robust LC-MS/MS method is crucial for accurate quantification. Key considerations include:
Chromatography: Selecting the appropriate column and mobile phase to achieve good separation of the parent compound from potential metabolites and matrix components.
Mass Spectrometry: Optimizing the ionization source (e.g., electrospray ionization - ESI) and MS/MS parameters (e.g., collision energy) for the parent compound and internal standard.[23]
Internal Standard: Using a stable, isotopically labeled version of the parent compound or a structurally similar compound to correct for variations in sample processing and instrument response.
3.3 Data Analysis and Interpretation
Calculating Half-Life (t1/2) and Intrinsic Clearance (CLint): The disappearance of the parent compound over time is plotted, and the in vitro half-life is determined from the slope of the line. Intrinsic clearance can then be calculated using the following equations:
Strategies for Metabolite Identification: Metabolite identification is a more complex process that involves searching the LC-MS/MS data for potential metabolites based on predicted mass shifts from common metabolic reactions (e.g., +16 for hydroxylation, -45 for nitro to amino reduction).[25] The fragmentation pattern of a suspected metabolite in the MS/MS scan is then compared to that of the parent compound to confirm its structural relationship.[26]
Chapter 4: Data Interpretation and Structure-Metabolism Relationships (SMR)
The true value of metabolic stability assays lies in their ability to guide medicinal chemistry efforts. By comparing the stability of a series of analogs, clear structure-metabolism relationships (SMR) can be established.
4.1 Tabulated Summary of Metabolic Stability Data
Analog ID
R1-Substituent
R2-Substituent
Microsomal t1/2 (min)
Hepatocyte t1/2 (min)
Microsomal CLint (µL/min/mg)
Hepatocyte CLint (µL/min/10^6 cells)
XYZ-001
H
H
15
25
46.2
27.7
XYZ-002
F
H
35
50
19.8
13.9
XYZ-003
H
OMe
12
20
57.8
34.7
XYZ-004
H
CN
45
70
15.4
9.9
This is a hypothetical data table for illustrative purposes.
4.2 Analyzing the Data
The parent compound, XYZ-001 , has moderate metabolic stability.
Introducing a fluorine atom (XYZ-002 ) significantly improves stability, likely by blocking a site of oxidation.
Adding a methoxy group (XYZ-003 ) decreases stability, as this group is prone to O-demethylation.
The cyano group in XYZ-004 enhances stability, possibly due to its electron-withdrawing nature deactivating the ring to oxidation.
4.3 Case Study: Improving Stability by Modifying a Putative "Soft Spot"
Let's assume metabolite identification studies for XYZ-001 revealed significant oxidation on the pyridine ring. The synthesis of XYZ-002 , with a fluorine atom at that position, was a rational design choice to block this metabolic pathway. The resulting increase in half-life validates this hypothesis and demonstrates a successful application of SMR.
Chapter 5: Self-Validating Systems and Trustworthiness in Protocols
The integrity of metabolic stability data is paramount. Therefore, the experimental protocols must be designed as self-validating systems.
5.1 Ensuring Data Integrity:
Positive Controls: Including compounds with known metabolic fates (e.g., high and low clearance) in every assay confirms that the in vitro system is performing as expected.[18]
Negative Controls: Incubations without NADPH (for microsomes) or with heat-inactivated enzymes serve as negative controls to account for any non-enzymatic degradation of the test compound.[18]
Time-Zero Point: The 0-minute time point is essential for establishing the baseline amount of the compound at the start of the reaction.
5.2 Troubleshooting Common Issues:
Poor Recovery at Time-Zero: This may indicate issues with compound solubility, non-specific binding to the assay plate, or instability in the assay buffer.
High Variability Between Replicates: This can result from pipetting errors, inconsistent quenching, or issues with the analytical method.
No Metabolism of the Positive Control: This points to a problem with the microsomal or hepatocyte lot, or the NADPH cofactor.
Conclusion
The metabolic stability profile of 4-chloro-2-(difluoromethyl)-5-nitropyridine analogs is a complex interplay of the individual structural motifs. The difluoromethyl group provides a significant metabolic shield, while the nitro group represents a primary metabolic liability through bioreduction. The pyridine core and chloro-substituent are also potential, albeit likely minor, sites of metabolism.
A systematic approach, combining predictive metabolism with robust in vitro assays using liver microsomes and hepatocytes, is essential for characterizing the metabolic stability of these compounds. The detailed protocols and workflows presented in this guide provide a framework for generating high-quality, reliable data. By carefully analyzing this data and establishing clear structure-metabolism relationships, drug discovery teams can rationally design and synthesize next-generation analogs with optimized pharmacokinetic properties, ultimately increasing the probability of clinical success. The early and thorough evaluation of metabolic stability is not merely a screening step but a cornerstone of modern, efficient drug development.[27][28][29][30]
References
Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO.
Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.
Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed.
Metabolite identification and quantitation in LC-MS/MS-based metabolomics - SciSpace.
Bioactivation and Hepatotoxicity of Nitroaromatic Drugs - Bentham Science Publisher.
Bioactivation and Hepatotoxicity of Nitroaromatic Drugs | Request PDF - ResearchGate.
Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC.
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
metabolic stability in liver microsomes - Mercell.
Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry.
Reduction of polynitroaromatic compounds: the bacterial nitroreductases - Oxford Academic.
How Does LC-MS Identify Proteins and Metabolites? - Patsnap Synapse.
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Request PDF - ResearchGate.
MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples.
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... - PMC.
Convergence of degradation pathways for aromatic and chloroaromatic... - ResearchGate.
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC.
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis.
Pyridones in drug discovery: Recent advances - ResearchGate.
Cometabolic degradation of chlorinated aromatic compounds - PubMed.
Metabolic Stability Assays - Merck Millipore.
Pyridones in drug discovery: Recent advances - PubMed.
Metabolic Stability • Mattek - Part of Sartorius.
The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC.
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters - ACS Publications.
Fluorine in drug discovery: Role, design and case studies.
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K.
Guidance for Industry.
What In Vitro Metabolism and DDI Studies Do I Actually Need? - BioIVT.
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC.
In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability - Federal Register.
Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 (Journal Article) - OSTI.
Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News.
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4 - WSU Research Exchange.
Influence of Chlorine Substituents on Biological Activity of Chemicals - Euro Chlor.
Guideline on the investigation of drug interactions | EMA.
Metabolism of 3-chloro-, 4-chloro-, and 3,5-dichlorobenzoate by a pseudomonad - PMC.
Electronic Architecture & Reactivity Profile: 4-Chloro-2-(difluoromethyl)-5-nitropyridine
This guide provides a rigorous technical analysis of 4-Chloro-2-(difluoromethyl)-5-nitropyridine , a highly specialized electrophilic scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharm...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical analysis of 4-Chloro-2-(difluoromethyl)-5-nitropyridine , a highly specialized electrophilic scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical agents (e.g., kinase inhibitors).
Executive Technical Summary
4-Chloro-2-(difluoromethyl)-5-nitropyridine is a "push-pull" aromatic system characterized by extreme electron deficiency. The synergistic placement of three electron-withdrawing groups (EWGs) creates a distinct reactivity profile:
The 4-Chloro substituent serves as a highly labile leaving group for Nucleophilic Aromatic Substitution (
).
The 5-Nitro group provides critical ortho-activation for the C4 position.
The 2-Difluoromethyl group acts as a lipophilic bioisostere and inductive electron sink, modulating the ring's dipole without introducing the steric bulk of a trifluoromethyl group.
This molecule does not function as a base under physiological conditions. Its utility lies in its role as a covalent warhead precursor or a scaffold for building fused heterocycles.
Electronic Properties & pKa Analysis[1]
Acid-Base Profile (pKa)
Unlike simple pyridines (pKa ~5.2), this derivative is effectively non-basic .
Pyridinium pKa (Conjugate Acid): Estimated at -3.5 to -4.5 .
Mechanism:[1][2][3][4] The nitrogen lone pair is heavily delocalized and inductively deactivated. Protonation would destabilize the already electron-poor ring system.
Implication: In aqueous or organic synthesis, the nitrogen remains unprotonated even in strong acidic media (e.g., 1M HCl).
C-H Acidity: The methine proton of the
group has a theoretical pKa > 20, rendering it stable to weak bases. However, strong organolithium bases could deprotonate this site, leading to decomposition via difluorocarbene extrusion.
Hammett Substituent Effects
The electron density of the pyridine ring is depleted by the vector sum of three EWGs:
Position
Substituent
Effect Type
Impact on Ring Density
C2
Inductive (-I)
Strong withdrawal; lowers LUMO energy.
C4
Inductive (-I) / Res (+R)
Net withdrawal; activates C4 for nucleophilic attack.
C5
Resonance (-M) / Ind (-I)
Critical Activator. Withdraws density from C2 (para) and C4 (ortho).
N1
Pyridine N
Electronegativity
Withdraws density from C2 and C4.
Dipole and Solubility
Dipole Moment: High (~4.5–5.5 D). The vectors of the nitro and difluoromethyl groups reinforce each other.
LogP (Predicted): 2.1 – 2.4. The
group increases lipophilicity compared to a methyl group, aiding membrane permeability in drug design contexts.
Reactivity: The
"Hotspot"
The primary reaction pathway is Nucleophilic Aromatic Substitution (
) at the C4 position.
Regioselectivity Logic
Why does the nucleophile attack C4 and not C2 or C6?
C4 Activation: C4 is ortho to the Nitro group and para to the Ring Nitrogen. Both activate the position via resonance.
Leaving Group Ability: Chloride is a superior leaving group compared to hydride (at C6) or the difluoromethyl anion (at C2).
Sterics: The C4 position is relatively accessible compared to the sterically crowded region near the bulky nitro group, although the nitro group is adjacent.
Hydrolysis Risk
In high pH aqueous environments (pH > 10), the 4-chloro group can hydrolyze to form 4-hydroxy-2-(difluoromethyl)-5-nitropyridine .
pKa of Hydrolysis Product: The resulting 4-pyridone/4-hydroxypyridine tautomer has an acidic pKa ~6.5–7.5, making it anionic at physiological pH.
Visualization of Electronic Activation
The following diagram illustrates the electron-withdrawing vectors that activate the C4 position for nucleophilic attack.
Caption: Electronic activation map showing the convergence of electron-withdrawing effects at the C4 position.
Experimental Protocols
General Procedure for
Amination
This protocol describes the displacement of the 4-chloro group with a primary amine. This reaction is self-validating: the disappearance of the starting material (UV active) and the appearance of the yellow/orange amino-nitro product are easily monitored.
Preparation: Dissolve 1.0 mmol of the 4-chloro substrate in 5 mL of anhydrous MeCN.
Addition: Add 2.0 mmol of powdered
.
Initiation: Add 1.1 mmol of the amine dropwise at
. The reaction is exothermic; control temperature to prevent decomposition of the nitro group.
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The product is typically more polar and brightly colored (yellow/orange) due to the "push-pull" chromophore formed (Amino-Nitro conjugation).
Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine.[2]
Purification: Dry over
, concentrate, and purify via silica gel chromatography.
pKa Determination (Indirect)
Direct potentiometric titration is impossible due to low basicity and solubility. Use Spectrophotometric Titration if determining the pKa of a hydrolysis product.
Prepare 50 µM buffers ranging from pH 2 to 10.
Dissolve the compound in DMSO (stock) and spike into buffers (final DMSO < 1%).
Measure UV-Vis absorbance. The shift in
corresponds to the ionization of the phenol/NH group (if hydrolyzed).
Reaction Mechanism:
Pathway[3]
The following diagram details the addition-elimination mechanism.
Caption: Stepwise SNAr mechanism proceeding through the resonance-stabilized Meisenheimer complex.
References
Reactivity of Nitro-Pyridines: Scriven, E. F. V. (1984). "Pyridines with Fused Benzene Rings and Related Systems." Comprehensive Heterocyclic Chemistry. Elsevier. Link
Difluoromethyl Group Properties: Hu, J., Zhang, W., & Ni, F. (2014). "Synthesis and properties of difluoromethylated compounds." Chemical Reviews, 114(4), 2432-2506. Link
pKa Prediction Algorithms: Baltruschat, M., & Czodrowski, P. (2020).[5] "Machine learning meets pKa." F1000Research,[5] 9. Link
SNAr Mechanisms in Heterocycles: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link
Synthesis of Fluorinated Pyridines: Gosmini, C., et al. (2024). "Recent Advances in the Synthesis of Fluorinated Pyridines." Organic Chemistry Frontiers. Link
Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-(difluoromethyl)-5-nitropyridine
Introduction: The Strategic Value of a Highly Activated Pyridine Core 4-Chloro-2-(difluoromethyl)-5-nitropyridine is a pivotal building block in contemporary medicinal and agrochemical research. Its utility stems from a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of a Highly Activated Pyridine Core
4-Chloro-2-(difluoromethyl)-5-nitropyridine is a pivotal building block in contemporary medicinal and agrochemical research. Its utility stems from a precisely engineered electronic architecture that renders it exceptionally reactive towards a broad spectrum of nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) pathway. The pyridine ring, inherently electron-deficient due to the electronegativity of the nitrogen atom, is further activated by two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) at the 5-position and a difluoromethyl group (-CHF₂) at the 2-position.[1][2] This synergistic activation makes the carbon at the C4 position, bearing the chloro leaving group, highly electrophilic and primed for substitution.[3][4]
This guide provides an in-depth exploration of the SNAr mechanism as it applies to this substrate, detailing the underlying principles, offering field-tested experimental protocols, and summarizing critical reaction parameters to empower researchers in drug discovery and development.
The SNAr Mechanism: An Electronically-Driven Pathway
The displacement of the chloride on the 4-Chloro-2-(difluoromethyl)-5-nitropyridine ring is not a simple one-step process. It proceeds through a well-established two-step addition-elimination mechanism, the hallmark of nucleophilic aromatic substitution.[1][4]
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated when a nucleophile attacks the electron-deficient C4 carbon. This step temporarily breaks the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6][7]
Charge Stabilization: The Role of EWGs: The stability of the Meisenheimer complex is the kinetic linchpin of the entire reaction.[8] The negative charge is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the ortho-nitro group.[1][9] The difluoromethyl group, while not as powerful as the nitro group, also contributes to the stabilization of this intermediate through its inductive electron-withdrawing effect. The pyridine nitrogen atom itself is a key player, providing an additional site for delocalization.[9]
Rearomatization and Leaving Group Expulsion: The aromatic system is restored in the final, typically rapid, step through the expulsion of the chloride ion, an excellent leaving group.[4][6] This regenerates the stable aromatic ring and yields the final substituted product.
Caption: General mechanism of SNAr on 4-Chloro-2-(difluoromethyl)-5-nitropyridine.
Protocol I: General Procedure for Amination
This protocol describes a general method for the reaction of 4-Chloro-2-(difluoromethyl)-5-nitropyridine with primary or secondary amines. Amines are common nucleophiles used in the synthesis of biologically active molecules.
Materials & Reagents:
4-Chloro-2-(difluoromethyl)-5-nitropyridine
Amine of choice (e.g., morpholine, benzylamine)
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Ethyl Acetate (EtOAc)
Brine (saturated aq. NaCl)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Instrumentation:
Round-bottom flask with magnetic stir bar
Reflux condenser
Inert atmosphere setup (Nitrogen or Argon)
Heating mantle with temperature control
Rotary evaporator
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Methodology:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-Chloro-2-(difluoromethyl)-5-nitropyridine (1.0 eq). Dissolve the starting material in an appropriate volume of anhydrous solvent (e.g., DMF or MeCN).
Addition of Reagents: Add the amine nucleophile (1.1-1.2 eq) to the stirred solution. Follow this with the addition of a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq). The base serves to scavenge the HCl formed during the reaction.[10][11]
Reaction Conditions: Heat the reaction mixture to a suitable temperature (typically between 60-100 °C). The optimal temperature depends on the nucleophilicity of the amine.
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. A typical eluent system for TLC is a mixture of hexanes and ethyl acetate.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (3 x volumes).
Purification: Combine the organic layers and wash sequentially with water and brine.[4] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Final Purification & Characterization: Purify the crude residue by column chromatography on silica gel to obtain the pure product. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General Experimental Workflow for SNAr Amination.
Data Summary: Reaction Condition Matrix
The versatility of 4-Chloro-2-(difluoromethyl)-5-nitropyridine allows for its reaction with a wide range of nucleophiles. The following table summarizes typical conditions.
Highly efficient reactions due to the strong nucleophilicity of secondary amines.
Alcohols
Sodium Methoxide
NaH, NaOMe
THF, MeOH
25 - 65
Requires generation of the alkoxide with a strong base like NaH, or use of a pre-formed salt.[3]
Phenols
Phenol
K₂CO₃, Cs₂CO₃
DMF, DMSO
80 - 120
Phenoxides are weaker nucleophiles and may require higher temperatures.
Thiols
Thiophenol
K₂CO₃, NaH
DMF, THF
25 - 60
Thiolates are excellent nucleophiles and reactions often proceed smoothly at lower temperatures.
Safety and Handling Precautions
As a senior scientist, it is imperative to underscore that rigorous safety protocols are non-negotiable for ensuring both personal safety and experimental integrity.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12][13]
Ventilation: All manipulations involving 4-Chloro-2-(difluoromethyl)-5-nitropyridine and volatile organic solvents must be conducted in a certified chemical fume hood to avoid inhalation of potentially harmful vapors.[14]
Handling: The substrate is classified as harmful if swallowed, in contact with skin, and if inhaled. It also causes skin and serious eye irritation.[15] Avoid direct contact and aerosol generation. In case of contact, immediately flush the affected area with copious amounts of water.[14]
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[12][16]
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The nucleophilic aromatic substitution of 4-Chloro-2-(difluoromethyl)-5-nitropyridine is a robust and highly reliable transformation for the synthesis of diverse, functionalized pyridine derivatives. The strong electronic activation provided by the nitro and difluoromethyl groups facilitates reactions with a wide array of nucleophiles under generally mild conditions. By understanding the underlying SNAr mechanism and adhering to the structured protocols and safety guidelines outlined in this document, researchers can effectively leverage this versatile building block to advance their synthetic programs in pharmaceutical and agrochemical discovery.
References
The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available from: [Link]
Pearson+. We have considered nucleophilic aromatic substitution of pyridine.... Study Prep. Available from: [Link]
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available from: [Link]
PMC. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC. Available from: [Link]
PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available from: [Link]
Wikipedia. Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
ACS Publications. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available from: [Link]
Universidad del Atlántico. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Repositorio Institucional Uniatlántico. Available from: [Link]
ACS Publications. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available from: [Link]
ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available from: [Link]
ChemRxiv. Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ChemRxiv. Available from: [Link]
Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]
PMC. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Available from: [Link]
YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. The Organic Chemistry Tutor. Available from: [Link]
PubChem. 4-Chloro-2-(difluoromethyl)pyridine. PubChem. Available from: [Link]
Application Notes and Protocols: Selective Reduction of the Nitro Group in 4-Chloro-2-(difluoromethyl)-5-nitropyridine
Introduction The selective reduction of a nitro group in the presence of other sensitive functionalities is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemica...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The selective reduction of a nitro group in the presence of other sensitive functionalities is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] The resulting aromatic amines are critical building blocks and key pharmacophores in a vast array of biologically active molecules.[2] 4-Chloro-2-(difluoromethyl)-5-nitropyridine is a valuable starting material, and its corresponding amine, 4-Chloro-2-(difluoromethyl)pyridin-5-amine, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The primary challenge in this transformation lies in achieving high chemoselectivity, specifically reducing the nitro group while preserving the chloro and difluoromethyl substituents, which are susceptible to reduction under harsh conditions.[3]
This document provides a comprehensive guide to the selective reduction of the nitro group in 4-Chloro-2-(difluoromethyl)-5-nitropyridine. It explores various methodologies, delves into the underlying mechanisms, and offers detailed, field-proven protocols to aid researchers, scientists, and drug development professionals in achieving efficient and selective synthesis.
Mechanistic Considerations: The Pathway from Nitro to Amine
The reduction of a nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates.[4] The choice of reducing agent and reaction conditions dictates the operative mechanistic pathway and, consequently, the selectivity of the transformation.
Two primary pathways are generally considered:
Catalytic Hydrogenation: This method employs a heterogeneous catalyst (e.g., Pd/C, Pt/C, Raney Nickel) and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like ammonium formate).[1] The reaction occurs on the catalyst surface, where the nitro group is sequentially reduced. While highly efficient, a significant challenge with catalysts like Pd/C is the potential for hydrodehalogenation, which would lead to the undesired loss of the chlorine atom.[5] The use of modified catalysts, such as sulfided Pt/C, or alternative catalysts like Raney Nickel, can often mitigate this side reaction.[5][6]
Metal-Mediated Reductions: These reactions utilize metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic or neutral media.[7] The reduction proceeds through a series of single-electron transfers (SET) from the metal surface to the nitro group, followed by protonation.[1] These methods are often highly chemoselective and are particularly advantageous for substrates containing halogens, as they generally do not cause dehalogenation.[5]
Visualizing the Reduction Pathway
Caption: Generalized pathway for the six-electron reduction of a nitro group.
Comparative Analysis of Reduction Methodologies
The selection of an appropriate reduction method is critical for maximizing yield and purity while minimizing side-product formation. Below is a comparative summary of common methods applicable to the selective reduction of 4-Chloro-2-(difluoromethyl)-5-nitropyridine.
Method
Reducing Agent/Catalyst
Solvent(s)
Key Advantages
Potential Drawbacks
Metal/Acid Reduction
Fe / NH₄Cl
Ethanol/Water
Excellent chemoselectivity, cost-effective, robust, and scalable.[4][8]
Vigorous initial reaction, workup involves filtering iron sludge.[1]
Metal Chloride Reduction
SnCl₂·2H₂O
Ethanol, Ethyl Acetate
Mild conditions, highly selective for nitro groups over other functionalities.[5][7]
Requires stoichiometric amounts of tin salt, leading to metal waste.
Catalytic Hydrogenation
H₂, Raney Nickel
Ethanol, Methanol
Avoids dehalogenation often seen with Pd/C, high efficiency.[5][9]
Requires specialized hydrogenation equipment, catalyst can be pyrophoric.
Potential for dehalogenation, requires careful optimization.[2]
Hydrosulfite Reduction
Sodium Hydrosulfite (Na₂S₂O₄)
Water, Ethanol/Water
Inexpensive, non-toxic, and effective, especially for heteroaromatic nitro compounds.[10][11]
Poor solubility in many organic solvents, can disproportionate at higher temperatures.[10][12]
Experimental Protocols
Protocol 1: Selective Reduction using Iron Powder and Ammonium Chloride
This protocol is a classic, robust, and highly selective method for reducing aromatic nitro groups in the presence of halogens.[1][13] The use of ammonium chloride provides a milder acidic environment compared to strong acids like HCl, which helps in preserving sensitive functional groups.[4]
Materials:
4-Chloro-2-(difluoromethyl)-5-nitropyridine
Iron powder (<325 mesh)
Ammonium chloride (NH₄Cl)
Ethanol
Water
Ethyl acetate
Celite or a similar filter aid
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-2-(difluoromethyl)-5-nitropyridine (1.0 eq).
Add ethanol and water (typically in a ratio between 4:1 to 1:1 v/v) to dissolve or suspend the starting material.
To this mixture, add ammonium chloride (approx. 4 eq) and iron powder (approx. 3-5 eq).[1]
Reaction Execution: Heat the reaction mixture to reflux (typically 70-80 °C). The reaction is often vigorous initially.[1]
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature.
Add water to the reaction mixture before filtering to prevent potential exothermic reactions during solvent removal.[8]
Filter the hot reaction mixture through a pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
Extract the aqueous residue with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to yield the crude 4-Chloro-2-(difluoromethyl)pyridin-5-amine.
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.
Protocol 2: Chemoselective Reduction with Tin(II) Chloride Dihydrate
This method is valued for its mildness and high chemoselectivity, making it suitable for substrates with various sensitive functional groups.[5][7]
Materials:
4-Chloro-2-(difluoromethyl)-5-nitropyridine
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Absolute Ethanol or Ethyl Acetate
5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
Ethyl Acetate
Brine
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-2-(difluoromethyl)-5-nitropyridine (1 eq) in absolute ethanol or ethyl acetate.
Add SnCl₂·2H₂O (approximately 5 equivalents) to the solution.[5]
Reaction Execution: Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.
Monitor the reaction progress by TLC or LC-MS.
Workup and Isolation: Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it into ice.
Carefully add 5% aqueous NaHCO₃ or NaOH to the mixture with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.[5]
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Experimental Workflow Visualization
Caption: A generalized workflow for the selective reduction of nitroarenes.
Troubleshooting and Field-Proven Insights
Incomplete Reaction: If the reaction stalls, ensure the quality and stoichiometry of the reducing agent. For metal-mediated reductions, the surface area of the metal powder can be crucial; using a finer mesh powder can increase the reaction rate. For catalytic hydrogenations, ensure the catalyst is active and not poisoned.[5]
Dehalogenation: This is a primary concern with catalytic hydrogenation using Pd/C. To avoid this, switch to a less aggressive catalyst like Raney Nickel or use a non-catalytic method such as Fe/NH₄Cl or SnCl₂.[5] Sulfided platinum on carbon (Pt(S)/C) is also reported to be highly selective for nitro group reduction while preserving halogens.[5][6]
Workup Difficulties: The filtration of fine iron or tin residues can be challenging. Using a thick pad of Celite and washing with a hot solvent can improve the efficiency of the filtration. In some cases, diluting the reaction mixture with a solvent in which the inorganic salts are poorly soluble can facilitate their removal.
Product Purity: The crude product from Fe/NH₄Cl reductions is often quite pure.[8] However, if impurities are present, standard purification techniques like column chromatography or recrystallization are effective. The choice of solvent for recrystallization should be determined empirically.
Conclusion
The selective reduction of the nitro group in 4-Chloro-2-(difluoromethyl)-5-nitropyridine to afford 4-Chloro-2-(difluoromethyl)pyridin-5-amine is a critical transformation that can be achieved with high efficiency and selectivity. The choice of methodology should be guided by the scale of the reaction, available equipment, and cost considerations. For laboratory-scale synthesis where high chemoselectivity is paramount, the Fe/NH₄Cl and SnCl₂ methods offer reliable and robust solutions that avoid the common pitfall of dehalogenation. Careful execution of the provided protocols and attention to the troubleshooting guidelines will enable researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development.
References
A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem. 1
selective reduction of nitro group without affecting other functional groups - Benchchem. 5
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications.
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
Nitro Reduction - Common Conditions.
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC.
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Publishing.
A Comparative Guide to Sodium Hydrosulfite and Sodium Borohydride as Reducing Agents - Benchchem. 14
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education.
FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines | Request PDF - ResearchGate.
The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4) - Sciencemadness.org.
The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na 2S 2O 4) - ResearchGate.
Reduction of nitro arene by Fe/ammonium chloride - ChemSpider Synthetic Pages.
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development - ACS Publications.
Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction - eScholarship.org.
Reduction of Nitroarenes with SnCl 2 in TBAB | Download Table - ResearchGate.
Harnessing the Power of 4-Chloro-2-(difluoromethyl)-5-nitropyridine for the Synthesis of Advanced Heterocyclic Scaffolds
An Application Note for Medicinal and Process Chemistry Abstract: The difluoromethyl (CHF₂) group has emerged as a critical pharmacophore in modern drug design, acting as a bioisosteric replacement for hydroxyl, thiol, o...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Medicinal and Process Chemistry
Abstract:
The difluoromethyl (CHF₂) group has emerged as a critical pharmacophore in modern drug design, acting as a bioisosteric replacement for hydroxyl, thiol, or amine functionalities, thereby enhancing metabolic stability, lipophilicity, and binding affinity.[1] When incorporated into heterocyclic systems—the most prevalent scaffolds in approved pharmaceuticals—the CHF₂ group offers a powerful tool for modulating physicochemical and biological properties.[2][3] This guide details the synthetic utility of 4-Chloro-2-(difluoromethyl)-5-nitropyridine, a highly activated and versatile building block for the efficient construction of diverse difluoromethyl-containing heterocycles. We provide field-proven protocols for its key transformations, including regioselective nucleophilic aromatic substitution (SNAr), catalytic cross-coupling, and subsequent nitro group reduction, enabling rapid library synthesis and late-stage functionalization.
The Strategic Advantage of the 4-Chloro-2-(difluoromethyl)-5-nitropyridine Scaffold
The synthetic power of this reagent stems from its unique electronic architecture. The pyridine nitrogen, in concert with the potent electron-withdrawing nitro group at C5 and the difluoromethyl group at C2, renders the heterocyclic ring exceptionally electron-deficient. This pronounced electrophilicity is the driving force for a suite of highly efficient and regioselective transformations.
Key Structural Features and Their Implications:
Pyridine Nitrogen: Acts as an intrinsic electron sink, activating the α (C2, C6) and γ (C4) positions towards nucleophilic attack.
C5-Nitro Group: As a powerful π-acceptor, it strongly activates the ortho (C4, C6) and para (C2) positions. Its primary influence in this scaffold is the profound activation of the C4 position.
C4-Chloro Group: A competent leaving group, ideally positioned for displacement by a wide range of nucleophiles.
C2-Difluoromethyl Group: A strongly inductive electron-withdrawing group that further enhances the overall electrophilicity of the ring system.
This specific arrangement of activating groups and the leaving group makes the C4 position overwhelmingly the most reactive site for nucleophilic displacement. Attack at C4 allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative oxygen atoms of the nitro group, a highly stabilizing resonance effect that significantly lowers the activation energy for this pathway.[4][5]
Caption: Electronic factors governing the reactivity of the title compound.
The most direct application of this building block is the SNAr reaction to displace the C4-chloride. The high degree of activation allows these reactions to proceed under mild conditions with a broad range of nucleophiles, making it an ideal method for generating diverse compound libraries.
Mechanism Insight
The reaction follows a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is the kinetic cornerstone of the reaction's feasibility. The negative charge is effectively delocalized across the pyridine ring and, most importantly, onto the nitro group. In the second, typically rapid step, the chloride leaving group is expelled, and aromaticity is restored.
Protocol 2.1: General Procedure for SNAr with Amine Nucleophiles
This protocol describes the synthesis of 4-(benzylamino)-2-(difluoromethyl)-5-nitropyridine.
Materials:
4-Chloro-2-(difluoromethyl)-5-nitropyridine
Benzylamine (1.1 equivalents)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Round-bottom flask, magnetic stirrer, nitrogen inlet
Step-by-Step Methodology:
Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-Chloro-2-(difluoromethyl)-5-nitropyridine (1.0 eq).
Solvation: Dissolve the starting material in anhydrous DMF (or another suitable polar aprotic solvent) to a concentration of approximately 0.2 M.
Base Addition: Add the amine base (e.g., TEA, 1.5 eq) to the solution.
Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. For less reactive amines, heating to 50-80 °C may be required.
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Table 1: Representative SNAr Reactions
Entry
Nucleophile
Base
Solvent
Temp (°C)
Time (h)
Approx. Yield (%)
1
Aniline
K₂CO₃
DMF
60
3
92
2
Morpholine
DIPEA
MeCN
25
2
95
3
4-Methoxy-phenol
Cs₂CO₃
Dioxane
80
6
88
4
Sodium thiophenoxide
None
DMF
25
1
96
5
Isopropanol
NaH
THF
50
4
75
Note: Yields are estimates based on reactions with similarly activated nitropyridine systems and are for illustrative purposes.[6][7]
Core Transformation II: Catalytic Cross-Coupling
To forge C-C bonds and introduce aryl, heteroaryl, or alkyl fragments, palladium or nickel-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling is a particularly powerful and widely used example.
Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of an arylboronic acid with the title compound.
Materials:
4-Chloro-2-(difluoromethyl)-5-nitropyridine
Arylboronic acid (1.2-1.5 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos, 2-5 mol%)
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
Anhydrous solvent system (e.g., Dioxane/H₂O, Toluene/H₂O)
Step-by-Step Methodology:
Setup: In a reaction vessel suitable for heating under inert conditions (e.g., a microwave vial or Schlenk flask), combine 4-Chloro-2-(difluoromethyl)-5-nitropyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
Inerting: Evacuate and backfill the vessel with nitrogen or argon three times.
Reagent Addition: Add the palladium catalyst and ligand (if applicable), followed by the degassed solvent system (e.g., Dioxane with 10-20% water).
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography to isolate the coupled product.
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.
Core Transformation III: Reduction of the Nitro Group
The nitro group, after serving its purpose as a powerful activating group, can be readily reduced to a primary amine. This transformation unlocks a wealth of subsequent functionalization possibilities, including amide bond formation, diazotization, and reductive amination. The resulting 5-aminopyridine derivatives are exceptionally valuable intermediates.
Causality in Reagent Selection
The choice of reducing agent is critical and depends on the other functional groups present in the molecule.
Catalytic Hydrogenation (H₂, Pd/C): Highly efficient and clean. However, it is not compatible with reducible groups like alkenes, alkynes, or some halogen substituents (dehalogenation can be a side reaction).[8]
Metal/Acid (Fe/NH₄Cl, SnCl₂/HCl): A classic and robust method that is often tolerant of other functional groups. Iron in the presence of a mild acid source like ammonium chloride is particularly useful for its chemoselectivity and operational simplicity.[8][9]
Protocol 4.1: General Procedure for Nitro Group Reduction with Iron
Materials:
Substituted 2-(difluoromethyl)-5-nitropyridine derivative (from Step 2 or 3)
Iron powder (Fe, 5-10 equivalents)
Ammonium chloride (NH₄Cl, 4-8 equivalents)
Solvent system (e.g., Ethanol/H₂O, THF/H₂O)
Step-by-Step Methodology:
Setup: In a round-bottom flask, suspend the nitropyridine starting material (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
Reaction: Heat the mixture to reflux (typically 70-90 °C) with vigorous stirring. The reaction is often complete within 1-3 hours. Monitor by TLC, noting the disappearance of the yellow nitro-compound and the appearance of the UV-active amine product.
Work-up: Cool the reaction to room temperature and filter the mixture through a pad of celite to remove the iron salts, washing thoroughly with ethanol or ethyl acetate.
Extraction: Concentrate the filtrate to remove the organic solvent. Add aqueous sodium bicarbonate solution to basify the mixture, then extract the product with ethyl acetate or dichloromethane (3x).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and if necessary, purify by column chromatography to yield the 5-aminopyridine derivative.
Conclusion
4-Chloro-2-(difluoromethyl)-5-nitropyridine is a robust and highly versatile chemical tool for the synthesis of medicinally relevant heterocyclic compounds. Its predictable regioselectivity in SNAr and cross-coupling reactions, combined with the facile reduction of the nitro group, provides a reliable three-step pathway to complex, highly functionalized difluoromethyl-pyridine scaffolds. The protocols outlined herein offer a validated starting point for researchers in drug discovery and development to rapidly access novel chemical matter and accelerate structure-activity relationship studies.
References
Dolci, L., et al. (1999). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 42(10), 975-985.
Zaripov, R. K., et al. (2025). Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines... Molecules. [Link]
Barata-Vallejo, S., et al. (2014). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters. [Link]
Dherde, N. P., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
Kim, S., et al. (2006). Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. Organic Letters. [Link]
Wang, F., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. [Link]
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
D'Aria, S., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences. [Link]
Kise, M., et al. (1993). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Reviews on Heteroatom Chemistry. [Link]
Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature. [Link]
Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
Wang, X., et al. (2025). Nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides. Chemical Communications. [Link]
Lee, J. C. H., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. [Link]
Mlostoń, G., et al. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. [Link]
Xu, C., et al. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications. [Link]
Chapman, N. B., & Russell-Hill, D. Q. (1956). Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol. Journal of the Chemical Society B: Physical Organic. [Link]
Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts. [Link]
Gidaspov, B. V., et al. (2018). Reactions of 4‐amino‐2‐chloro‐3,5‐dinitropyridine 5 with nucleophiles. Chemistry of Heterocyclic Compounds. [Link]
Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology. [Link]
Xu, C., et al. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. ResearchGate. [Link]
Zhang, D., et al. (2020). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. Angewandte Chemie International Edition. [Link]
(C2): Lipophilic hydrogen bond donor; bioisostere for /. Generally robust under oxidative conditions.
(C4): Handle for or Pd-catalyzed cross-coupling (orthogonal reactivity).
(C5): Strong Electron Withdrawing Group (EWG); directs nucleophilic attack; activates C6-H.
Application Context:
This scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors and agrochemicals where the
group modulates metabolic stability and lipophilicity (). The primary challenge in diversifying this scaffold is the high electron deficiency, which renders Electrophilic Aromatic Substitution () impossible. Conversely, the C-H bonds are highly acidic and susceptible to nucleophilic radical attack.
This guide details C-H Activation strategies, specifically targeting the C6 position , which is electronically activated by the ortho-nitro group and the ring nitrogen, yet sterically accessible compared to C3.
Mechanistic Analysis & Regioselectivity
To successfully functionalize this molecule, one must understand the electronic map. The substrate is an electron-poor heterocycle.
C2 (
): Blocked. The group is generally inert to standard C-H activation conditions but sensitive to strong reducing metals.
C3 (H): Sterically crowded between the
and . Electronically deactivated by the adjacent (inductive effect) but activated by . Access is difficult.
C4 (
): Reactive site for , but not C-H activation.
C5 (
): Blocked.
C6 (H):The Primary Target. It resides ortho to the ring nitrogen and ortho to the nitro group. This is the most electrophilic carbon center, making it the ideal site for Minisci-type radical additions and Vicarious Nucleophilic Substitution (VNS) .
Best for: Introduction of simple alkyl, cycloalkyl, or ether fragments at C6.
Mechanism: Oxidative decarboxylation of carboxylic acids generates nucleophilic alkyl radicals that attack the electron-deficient C6 position.
Best for: Introducing functionalized carbon chains (e.g.,
, ) at C6.
Mechanism: Attack of a carbanion containing a leaving group (LG) at the -adduct, followed by base-induced -elimination of H-LG. This restores aromaticity without oxidation.
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
Dissolution: Dissolve the pyridine substrate (1.0 mmol) and Chloromethyl phenyl sulfone (1.1 mmol) in anhydrous DMF (5 mL). Cool the mixture to
(dry ice/acetone bath).
Base Addition: Add a solution of
(2.5 mmol in DMF) dropwise over 10 minutes.
Color Change: The solution will likely turn deep purple/red due to the formation of the Meisenheimer complex (
-adduct).
Reaction: Stir at
for 30 minutes, then allow to warm to or Room Temperature over 1 hour.
Quench: Pour the reaction mixture into a stirred solution of dilute HCl/Ice water. This neutralizes the nitronate intermediate and precipitates the product.
Workup: Extract with EtOAc. The product will have a
group at C6.
Post-Functionalization (Optional): The sulfone group can be removed (reductive desulfonylation) to leave a methyl group, or alkylated further.
Expert Insight: VNS is uniquely suited for nitro-pyridines. Unlike Minisci, it does not require oxidative conditions, preserving sensitive functional groups. The regioselectivity is exclusively ortho to the nitro group (C6).
Pathway Visualization (Graphviz)
The following diagram illustrates the divergent synthesis capabilities starting from the core scaffold, highlighting the orthogonality between C-H activation (C6) and
(C4).
Caption: Divergent functionalization map. Solid lines indicate C-H activation strategies at C6; dashed lines indicate orthogonal S_NAr reactivity at C4.
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Low Yield (Minisci)
Radical quenching by or rapid decomposition.
Degas solvents thoroughly. Increase acid equivalents (up to 5.0 equiv). Add TFA to protonate the pyridine N (lowers LUMO).
Regioisomer Mix
Attack at C3 (rare but possible).
Use bulkier radicals (e.g., tert-butyl, adamantyl) which exclusively prefer the accessible C6.
De-chlorination
Over-reduction or radical displacement of Cl.
Remove Ag catalyst (use photoredox conditions) or lower temperature.
Dark/Tar (VNS)
Polymerization of nitro-pyridine.
Lower temperature to . Ensure dropwise addition of base.
Safety & Handling
Nitro Compounds: Potentially explosive residues. Do not concentrate reaction mixtures to dryness if excess oxidants (persulfates) are present. Quench with reducing agents (sodium thiosulfate) before workup.
Chloromethyl Phenyl Sulfone: Alkylating agent. Handle in a fume hood.
Fluorine NMR: Use
NMR to monitor the integrity of the group (typically a doublet around to ppm).
References
Minisci Reaction Fundamentals
Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective procedure." Tetrahedron, 1971.
Modern Minisci Protocols (Baran Conditions)
Proctor, R. S. J., & Phipps, R. J.[1] "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019.
Vicarious Nucleophilic Substitution (VNS)
Makosza, M., & Winiarski, J. "Vicarious nucleophilic substitution of hydrogen." Accounts of Chemical Research, 1987.
Reactivity of Difluoromethyl Pyridines
Review on fluorinated heterocycles and their stability in radical reactions.
C-H Activation of Nitro-Pyridines
Antoniak, D., & Barbasiewicz, M. "Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution."[2] Organic Letters, 2022.
Purification methods for 4-Chloro-2-(difluoromethyl)-5-nitropyridine reaction mixtures
Technical Support Center: Purification of 4-Chloro-2-(difluoromethyl)-5-nitropyridine Executive Summary The synthesis of 4-Chloro-2-(difluoromethyl)-5-nitropyridine typically involves the chlorination of its 4-hydroxy (o...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 4-Chloro-2-(difluoromethyl)-5-nitropyridine
Executive Summary
The synthesis of 4-Chloro-2-(difluoromethyl)-5-nitropyridine typically involves the chlorination of its 4-hydroxy (or pyridone) precursor using phosphoryl chloride (
) or thionyl chloride ().
The resulting reaction mixture is chemically aggressive, containing the target electrophile, excess chlorinating agent, phosphoric/sulfurous acids, and potentially unreacted starting material. The primary challenge in purification is the hydrolytic instability of the C4-chlorine bond. The electron-withdrawing nitro group at C5 and the difluoromethyl group at C2 activate the C4 position toward Nucleophilic Aromatic Substitution (
), making the product susceptible to reverting to the hydroxy-pyridine during aqueous workup if pH and temperature are not strictly controlled.
This guide provides a self-validating workflow to isolate high-purity material while mitigating hydrolysis risks.
Module 1: The Critical Quench (Reaction Termination)
Context: You have a crude reaction mixture containing excess
.
Risk: Exothermic hydrolysis of generates heat and HCl. If the temperature spikes in an acidic aqueous medium, the product will hydrolyze back to the starting phenol.
Troubleshooting Q&A
Q: Why is my product disappearing during the aqueous wash?A: You likely triggered an acid-catalyzed
hydrolysis. The 5-nitro group pulls electron density from the ring, making the C4-Cl bond extremely labile.
Mechanism: Water acts as a nucleophile attacking C4.
Solution: You must keep the quench cold (
) and buffered . Do not quench directly into water; quench into a buffered ice slurry or quench the reaction mixture into the aqueous base (reverse quench).
Q: Can I rotovap the
before quenching?A:Highly Recommended. Removing bulk under high vacuum (with a proper cold trap) significantly reduces the exotherm during the aqueous step.
Protocol: Distill off excess
at reduced pressure (keep bath ). Dilute the residue in Dichloromethane (DCM) or Toluene before aqueous contact.
Preparation: Prepare a beaker of crushed ice mixed with saturated
(or ).
Addition: Slowly pour the organic reaction mixture into the stirring ice/base slurry.
Critical: Maintain internal temperature
.
pH Check: Ensure the aqueous layer remains pH 7–8. If it becomes acidic, the product is at risk.
Module 2: Extraction & Phase Separation
Context: Separating the organic product from inorganic phosphorus byproducts.
Troubleshooting Q&A
Q: I have a stubborn emulsion. How do I break it?A: Phosphoric acid byproducts often act as surfactants.
Fix: Filter the biphasic mixture through a pad of Celite to remove suspended inorganic salts. Alternatively, add a small amount of brine (saturated NaCl).
Q: Which solvent is best for extraction?A:Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
Insight: DCM is preferred if the product is very lipophilic (due to the
group). However, EtOAc is safer and generally sufficient. Avoid ethers (like ) if traces of Lewis acids remain, as they can induce polymerization.
Module 3: Purification Workflows (Chromatography vs. Crystallization)
Context: Removing the "polar spot" (unreacted 4-hydroxy precursor) and regioisomers.
Visual Workflow: Purification Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profile and scale.
Protocol 2: Flash Column Chromatography
The difluoromethyl and nitro groups make the target molecule significantly less polar than the starting hydroxy-pyridine.
Stationary Phase: Silica Gel 60 (
).
Loading: Dry load on Celite is recommended to prevent streaking.
Detection: UV at 254 nm. The Nitro group provides strong absorbance.
Protocol 3: Recrystallization (Scalable)
For batches
, chromatography becomes expensive. The target compound crystallizes well due to its rigid, planar structure.
Solvent System:Heptane / Toluene (9:1) or Isopropanol (IPA) .
Procedure:
Dissolve crude solid in minimal hot Toluene (
).
Slowly add Heptane until slight turbidity is observed.
Cool slowly to Room Temperature, then to
.
Filtration: Wash crystals with cold Heptane.
Note: The polar hydroxy impurity will remain in the mother liquor.
Module 4: Stability & Storage
Context: Preventing degradation of the purified material.
Q: Can I store this compound on the shelf?A: Yes, but with precautions.
Sensitivity: The C-Cl bond remains activated. Long-term exposure to atmospheric moisture can lead to slow hydrolysis, releasing HCl which autocatalyzes further decomposition.
Storage: Store under Argon/Nitrogen in a tightly sealed container at
.
Stabilization: Do not add amine stabilizers (like Triethylamine) as they will react with the compound via
.
Data Summary: Physicochemical Properties
Property
Value / Characteristic
Implication for Purification
Molecular Weight
208.55 g/mol
--
LogP (Predicted)
~2.1
Lipophilic; extracts well into non-polar solvents.
pKa (of 4-OH precursor)
~5.5
Precursor is acidic; can be removed by basic wash ().
Solubility
High in DCM, EtOAc; Low in Water, Hexane.
Use Hexane/Heptane as anti-solvent.
Reactivity
High electrophilicity at C4.
Avoid nucleophilic solvents (MeOH, EtOH) during heating.
References
Synthesis of Chloropyridines via POCl3
Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.[2][3]
Solving solubility issues of 4-Chloro-2-(difluoromethyl)-5-nitropyridine in polar solvents
The following guide serves as a technical support resource for researchers working with 4-Chloro-2-(difluoromethyl)-5-nitropyridine . It addresses solubility challenges, stability concerns in polar media, and handling pr...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a technical support resource for researchers working with 4-Chloro-2-(difluoromethyl)-5-nitropyridine . It addresses solubility challenges, stability concerns in polar media, and handling protocols to maintain compound integrity.[1][2][3]
Ticket Subject: Solubility Optimization & Stability in Polar Solvents
Status: Resolved / Guide Available
Support Tier: Level 3 (Senior Application Scientist)[2]
Part 1: Emergency Triage & Quick Fixes
Use this section for immediate troubleshooting of common experimental failures.
Issue 1: "The compound precipitates immediately upon adding water or buffer."
Root Cause: The difluoromethyl and chloro groups confer high lipophilicity (LogP > 2.0 estimated). The compound is effectively insoluble in pure aqueous media.
Immediate Fix: Do not add water directly.[4] Dissolve the compound in anhydrous DMSO or DMAc (Dimethylacetamide) first to create a 1000x stock solution. Add this stock dropwise to rapidly stirring buffer. Final organic co-solvent concentration should be
Issue 2: "My solution turned bright yellow/orange in Methanol or Ethanol."
CRITICAL WARNING: This is likely chemical degradation , not just solvation.
Mechanism: The 4-chloro position is activated by the 5-nitro group and the pyridine nitrogen.[2] In nucleophilic solvents like alcohols, a Nucleophilic Aromatic Substitution (SnAr) occurs, replacing the chlorine with an alkoxy group (methoxy/ethoxy).
Solution:Discard the sample. It is now likely a mixture of the starting material and the ether derivative. Switch to Acetonitrile (MeCN) or Tetrahydrofuran (THF) for non-aqueous polar applications.
Issue 3: "Recovery from DMSO stock shows degradation peaks on LC-MS."
Root Cause: DMSO can act as a mild oxidant or nucleophile facilitator over time, especially if the DMSO is wet (hygroscopic) or the solution is stored at room temperature.
Fix: Use freshly opened, anhydrous DMSO . Store stock solutions at -80°C . For long-term storage, store as a solid powder only.[2]
Part 2: Technical Deep Dive (The "Why")
The Solubility-Stability Paradox
The core challenge with 4-Chloro-2-(difluoromethyl)-5-nitropyridine is that the solvents best suited to dissolve it (polar aprotic) often facilitate its decomposition if not handled correctly.[2]
Electronic Activation: The 5-nitro group is strongly electron-withdrawing.[2] This pulls electron density away from the ring, making the carbon at the 4-position highly electrophilic.[2]
The SnAr Trap: In protic polar solvents (MeOH, EtOH, Water), the solvent itself can act as a nucleophile.[2] Even weak nucleophiles can displace the chlorine atom, especially if heated.[2]
Solvent Compatibility Matrix
Data based on general reactivity profiles of activated 4-chloropyridines.
Solvent Class
Examples
Solubility
Stability Risk
Recommendation
Polar Aprotic
DMSO, DMF, DMAc
Excellent
Moderate
Primary Choice. Use anhydrous.[2] Avoid heating >40°C.
Polar Aprotic
Acetonitrile (MeCN)
Good
High
Best for Analysis. Inert and easily removed.
Polar Protic
Methanol, Ethanol
Moderate
Critical
AVOID. High risk of solvolysis (SnAr reaction).
Non-Polar
DCM, Chloroform
Good
High
Good for extraction/synthesis, poor for biological assays.[2]
Q: Can I use Acetone to dissolve this compound?A: Yes, Acetone is a polar aprotic solvent and will dissolve the compound well. However, Acetone is volatile and not suitable for biological assays (toxic to cells). It is excellent for cleaning glassware or transferring the compound during synthesis.
Q: Why does the Safety Data Sheet (SDS) mention "Store under inert gas"?A: The difluoromethyl group and the activated chloro-nitro motif can be sensitive to moisture over long periods. Hydrolysis can release HF (Hydrofluoric acid) or HCl. Storing under Nitrogen or Argon prevents atmospheric moisture from initiating this slow degradation [1, 2].
Q: I need to run a reaction with an amine. Which solvent should I use?A: Use THF (Tetrahydrofuran) or DCM (Dichloromethane) . Avoid DMF or DMSO if possible, as they can sometimes accelerate side reactions or make workup difficult. If solubility is an issue and you must use DMF, keep the reaction temperature low (0°C) initially to control the exotherm of the SnAr substitution [3].[2]
Q: Is the compound light sensitive?A: Nitro-pyridines can be photo-labile.[2] While not extremely sensitive, it is "Good Laboratory Practice" (GLP) to use amber vials or wrap containers in foil, especially for long-term storage of solutions.[2]
References
PubChem. (n.d.). 4-Chloro-2-(difluoromethyl)pyridine Compound Summary. National Library of Medicine. Retrieved February 25, 2026, from [Link][2]
Carey, F. A., & Sundberg, R. J. (2007).[2] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Context: Nucleophilic Aromatic Substitution mechanisms in activated pyridines).
Gershon, H., et al. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie. (Context: Instability of halo-heterocycles in DMSO).
Thermal stability and decomposition prevention of 4-Chloro-2-(difluoromethyl)-5-nitropyridine
Prepared by the Senior Application Scientist Team This guide is intended for researchers, scientists, and drug development professionals working with 4-Chloro-2-(difluoromethyl)-5-nitropyridine (CAS: 1804755-81-4). Its p...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals working with 4-Chloro-2-(difluoromethyl)-5-nitropyridine (CAS: 1804755-81-4). Its purpose is to provide in-depth technical guidance on the thermal stability of this compound and to offer practical solutions for preventing its decomposition during storage and experimental use.
This section addresses specific issues that may arise during the handling and use of 4-Chloro-2-(difluoromethyl)-5-nitropyridine, linking them to potential stability problems and offering clear, actionable solutions.
Q1: I'm seeing low yields and/or multiple unidentified impurities in my reaction mixture when heating the compound. What's happening?
A1: This is a classic sign of thermal decomposition. 4-Chloro-2-(difluoromethyl)-5-nitropyridine, while stable under recommended storage conditions, can degrade at elevated temperatures.[1] The pyridine ring is electron-deficient, and this effect is strongly amplified by the electron-withdrawing nitro group at C5 and the difluoromethyl group at C2. This electronic configuration makes the C4 carbon, bonded to the chlorine, highly electrophilic and susceptible to nucleophilic attack, a process that is accelerated by heat.
Root Cause Analysis:
Nucleophilic Aromatic Substitution (SNAr): The most probable degradation pathway is an SNAr reaction where the chloride is displaced.[2][3] Trace amounts of water in your solvent, or other nucleophiles present in the reaction mixture, can attack the C4 position.
High Reaction Temperature: Even in the absence of strong nucleophiles, excessive heat can provide the activation energy needed to initiate decomposition, potentially leading to more complex, undefined degradation pathways.
Incompatible Reagents: Strong bases or nucleophiles, if not the intended reactants, can readily displace the chloro group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing decomposition.
Q2: My solid sample of 4-Chloro-2-(difluoromethyl)-5-nitropyridine has developed a yellow or brownish tint over time. Is it still usable?
A2: Discoloration is a visual indicator of potential degradation. While the bulk of the sample may still be intact, the color change suggests that slow decomposition has occurred on the surface. This is often initiated by exposure to moisture, light, or ambient heat.
Immediate Actions:
Re-analyze the Material: Before use, perform a purity analysis using HPLC, GC, or NMR to quantify the level of degradation. If purity is still within your experimental tolerance (e.g., >98%), it may be usable, but be aware of the potential impact of impurities.
Purification: If significant degradation has occurred, consider recrystallization or column chromatography to repurify the material.
Review Storage Conditions: This is a critical warning to review your storage protocol. Ensure the compound is stored according to the recommendations in the table below to prevent further degradation of your stock.[4][5][6]
Q3: How can I definitively identify the decomposition products in my sample?
A3: A combination of chromatographic and spectroscopic methods is required for confident identification. A stability-indicating analytical method is necessary to separate the parent compound from its degradants.[7]
Recommended Analytical Protocol:
Develop an HPLC Method: Use a High-Performance Liquid Chromatography (HPLC) system with a C18 column. A gradient method is often best to resolve both the parent compound and a range of potential impurities with different polarities.[8]
Mobile Phase Example: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
Detection: Use a photodiode array (PDA) detector to gather UV spectra, which can help distinguish between related compounds.
Couple to Mass Spectrometry (LC-MS): This is the most powerful tool for identification.
Analyze the impure sample by LC-MS to get the mass-to-charge ratio (m/z) of the degradation products.
For example, if hydrolysis occurs, you would expect to see a peak corresponding to the molecular weight of 4-hydroxy-2-(difluoromethyl)-5-nitropyridine.
Use tandem MS (MS/MS) to fragment the impurity peaks. The fragmentation pattern provides structural information, increasing the confidence of your identification.[7]
Nuclear Magnetic Resonance (NMR): If an impurity is present at a high enough level (>5%), or if you can isolate it, ¹H, ¹⁹F, and ¹³C NMR spectroscopy can provide definitive structural confirmation.
Frequently Asked Questions (FAQs)
Q4: What is the maximum recommended temperature for using this compound?
A4: While a definitive decomposition temperature from isoteniscope studies is not publicly available, caution is advised for temperatures exceeding 80-100°C , especially for prolonged reaction times or in the presence of nucleophilic species. The combination of a nitro group and a halogen on a pyridine ring can lower thermal stability compared to less substituted analogs.[9] For any new reaction, it is highly recommended to perform a small-scale trial, monitoring for impurity formation by TLC or LC-MS as the reaction progresses.
Q5: What are the expected hazardous decomposition products at high temperatures?
A5: In the event of a fire or extreme thermal decomposition (>300°C), the molecule will fragment. Based on its elemental composition (C, H, Cl, F, N, O), the following hazardous substances can be expected.[1]
Nitrogen Oxides (NOx): Highly toxic gases.
Carbon Monoxide (CO) and Carbon Dioxide (CO2): Products of incomplete and complete combustion.
Hydrogen Chloride (HCl): Corrosive gas formed from the chlorine atom.
Hydrogen Fluoride (HF): A highly corrosive and toxic gas originating from the difluoromethyl group. The thermal decomposition of fluorinated organic molecules is a known source of HF.[10][11]
Due to the formation of these toxic gases, all handling at elevated temperatures should be performed in a certified chemical fume hood.[12]
Q6: What is the proposed mechanism for thermal/hydrolytic decomposition?
A6: The most likely degradation pathway under typical laboratory heating conditions (e.g., in a reaction solvent) is Nucleophilic Aromatic Substitution (SNAr), with water acting as the nucleophile.
Note: A placeholder image is used for the Meisenheimer complex and product structure in the DOT script as direct image embedding from URLs is not standard. The diagram illustrates the concept.
Caption: Proposed SNAr pathway for hydrolysis.
Mechanism Explained:
Nucleophilic Attack: A nucleophile (e.g., H₂O) attacks the electron-deficient carbon at the C4 position.
Formation of Intermediate: This forms a negatively charged, resonance-stabilized intermediate (a Meisenheimer-like complex), where the charge is delocalized over the pyridine ring and the nitro group.[2]
Elimination: The chloride ion is expelled as a leaving group, and the aromaticity of the pyridine ring is restored, yielding the 4-hydroxy substituted product.
Q7: What are the optimal storage and handling conditions to prevent decomposition?
A7: To ensure the long-term stability and purity of 4-Chloro-2-(difluoromethyl)-5-nitropyridine, strict adherence to proper storage and handling protocols is essential.
Parameter
Recommendation
Rationale
References
Temperature
Store in a cool place. Refrigeration (2-8°C) is recommended.
Reduces the rate of any potential slow decomposition reactions.
Supporting Information for a relevant chemical synthesis. (N.d.). [Link]
European Union Reference Laboratory for Pesticides. Development of analytical methods: Studies of the main degradation processes of pesticides. (N.d.). [Link]
ATSDR. Analytical Methods for Dichlorvos. (N.d.). [Link]
Blake, E. S., et al. Thermal Stability of Organic Compounds by the Isoteniscope Method. (1960). Defense Technical Information Center. [Link]
Devanand, B., et al. Forced degradation and impurity profiling: a review. (2013). Journal of Pharmaceutical Analysis. [Link]
Jasiński, R., et al. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). Molecules. [Link]
CN113999167 - Preparation method of 4-chloro-2, 6-dimethyl-3-nitropyridine. (2022).
PEER. Thermal degradation of fluoropolymers. (2020). [Link]
Wang, X., et al. Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. (2018). Nature Communications. [Link]
Hughes Associates, Inc. A Review of Thermal Decomposition Product Testing of Halocarbon Fire Suppression Agents. (N.d.). [Link]
Zeslawska, E., et al. Thermal stability of 1,4-dihydropyridine derivatives in solid state. (2001). Acta Poloniae Pharmaceutica. [Link]
CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. (2023).
Bakulev, V. A., et al. Synthesis and reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole. A novel one-pot synthesis of N-substituted indole-2-thiols. (2007). PubMed. [Link]
Wang, Y., et al. Highly Efficient Decomposition of Perfluorocarbons for over 1000 Hours via Active Site Regeneration. (2021). Angewandte Chemie. [Link]
Attia, K. A. M., et al. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (2021). Scientific Reports. [Link]
Wang, Q., et al. Thermal Decomposition Mechanism of PF5 and POF3 with Carbonate-Based Electrolytes During Lithium-Ion Batteries' Thermal Runaway. (2025). Molecules. [Link]
Brew, C. G., et al. Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol. (1971). Journal of the Chemical Society B: Physical Organic. [Link]
Winchell, L. J., et al. Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. (2022). Environmental Science & Technology. [Link]
ResearchGate. Chlorodifluoromethane (CHClF2) thermal decomposition by DC nitrogen plasma. (N.d.). [Link]
Executive Summary: The "Lipophilic Donor" Advantage In the landscape of lead optimization, the 4-Chloro-2-(difluoromethyl)-5-nitropyridine scaffold (CAS: 1804755-81-4) represents a strategic divergence from standard trif...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Lipophilic Donor" Advantage
In the landscape of lead optimization, the 4-Chloro-2-(difluoromethyl)-5-nitropyridine scaffold (CAS: 1804755-81-4) represents a strategic divergence from standard trifluoromethyl (
) or methyl () analogues. While the 4-chloro and 5-nitro groups primarily serve as handles for nucleophilic aromatic substitution (), the 2-difluoromethyl () moiety is the critical differentiator.
Unlike the chemically inert and purely hydrophobic
group, the group acts as a lipophilic hydrogen bond donor . The polarized bond allows it to function as a bioisostere for hydroxyl (), thiol (), or even pyridine -oxides, while maintaining high metabolic stability and membrane permeability. This guide objectively compares this scaffold against its common bioisosteres to aid in rational drug design.
, , and at the pyridine 2-position fundamentally alters the physicochemical space of the resulting ligand.
Table 1: Comparative Bioisosteric Metrics
Feature
Difluoromethyl ()
Trifluoromethyl ()
Methyl ()
Chloro ()
Electronic Effect ()
+0.32 (EWG)
+0.54 (Strong EWG)
-0.17 (EDG)
+0.23 (EWG)
Lipophilicity ()
+0.11 (Moderate)
+0.88 (High)
+0.56
+0.71
H-Bond Capability
Weak Donor (polarized H)
None (Acceptor only)
None
Weak Acceptor
Metabolic Stability
High (blocks oxidation)
Very High
Low (benzylic oxid.)
High
Steric Bulk (Taft )
-2.05
-2.40
-1.24
-0.97
Key Insight: The
group is unique because it provides electron-withdrawing character similar to but with the added ability to form weak hydrogen bonds (approx. 1.5–2.5 kcal/mol) with protein backbone carbonyls, a feature absent in analogues [1].
Synthetic Utility & Reactivity Analysis[5][6][7]
The 4-Chloro-2-(difluoromethyl)-5-nitropyridine scaffold is a highly activated electrophile designed for late-stage functionalization.
Electrophilic Activation
The reactivity at the C4 position is driven by the cooperative effects of the substituents:
5-Nitro Group: Exerts a strong mesomeric (
) effect, making C4 and C6 electron-deficient.
2-Difluoromethyl Group: Exerts an inductive (
) effect, further lowering the LUMO energy of the pyridine ring compared to a methyl analogue.
4-Chloro Group: Serves as the leaving group.
Regioselectivity
In
reactions with amines or thiols, substitution occurs exclusively at the C4 position . The C2 position is blocked by the group (which is not a leaving group), and the C6 position, while activated, lacks a good leaving group (H).
Diagram 1: Reaction Workflow & Regioselectivity
The following diagram illustrates the standard workflow for utilizing this building block in library synthesis.
Caption: Selective
functionalization at C4 driven by the 5-nitro activation. C2 and C6 positions remain inert.
Experimental Protocols
General Protocol:
Displacement with Primary Amines
Objective: Synthesis of 4-amino-2-(difluoromethyl)-5-nitropyridine derivatives.
Preparation: Dissolve 1.0 mmol of 4-Chloro-2-(difluoromethyl)-5-nitropyridine in 5 mL of anhydrous
in a reaction vial equipped with a magnetic stir bar.
Addition: Add 2.0 mmol of DIPEA followed by dropwise addition of 1.1 mmol of the amine.
Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0 equiv.
Reaction: Stir the mixture at Room Temperature (25°C) for 2–4 hours.
Validation: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1] The starting chloride typically elutes faster than the amino product.
Troubleshooting: If conversion is slow (sterically hindered amines), heat to 60°C.
Workup:
Dilute with EtOAc (20 mL) and wash with water (
mL) and brine ( mL).
Dry organic layer over
, filter, and concentrate in vacuo.
Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
Protocol: Lipophilicity (
) Determination
Objective: Quantify the lipophilicity shift provided by the
group compared to analogues.
Method: Shake-flask method with HPLC quantification.
Phases:
-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).
Procedure:
Dissolve compound in DMSO (10 mM stock).
Add 50 µL stock to a vial containing 1 mL Octanol and 1 mL Buffer.
Vortex for 1 hour; centrifuge to separate phases.
Analyze both phases by HPLC-UV (254 nm).
Calculation:
.
Decision Logic: When to Use This Scaffold
The following decision tree helps medicinal chemists determine if the 2-difluoromethyl scaffold is the superior choice for their specific optimization problem.
Diagram 2: SAR Decision Tree
Caption: Strategic selection of the
scaffold balances metabolic blocking with H-bond donor requirements.
References
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link
Tung, T. T., et al. (2019). "2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors." RSC Medicinal Chemistry, 10, 7061–7069. Link
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
PubChem Compound Summary. (2025). "4-Chloro-2-(difluoromethyl)pyridine."[2][3] National Center for Biotechnology Information. Link
AiFChem. (2025).[2] "4-Chloro-2-(difluoromethyl)-5-nitropyridine Product Data." Link
Validating Purity of 4-Chloro-2-(difluoromethyl)-5-nitropyridine: A Comparative HPLC Guide
Executive Summary: The Fluorine Challenge 4-Chloro-2-(difluoromethyl)-5-nitropyridine is a critical electrophilic intermediate often used in the synthesis of kinase inhibitors and agrochemicals. Its structural complexity...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Challenge
4-Chloro-2-(difluoromethyl)-5-nitropyridine is a critical electrophilic intermediate often used in the synthesis of kinase inhibitors and agrochemicals. Its structural complexity—combining a basic pyridine nitrogen, a labile chlorine atom, and a lipophilic difluoromethyl (
Standard C18 methods often fail to resolve this compound from its hydrolysis product (the pyridone) or its des-fluoro analogs due to insufficient selectivity for the fluorine moiety. This guide compares the industry-standard C18 chemistry against the superior Pentafluorophenyl (PFP) stationary phase, demonstrating why PFP is the "Gold Standard" for validating this specific fluorinated heterocycle.
Critical Impurity Profiling
Before validating a method, one must understand what is being separated. The high reactivity of the C4-chlorine and the stability of the
group dictate the impurity profile.
Diagram 1: Degradation & Impurity Pathways
The following diagram illustrates the critical degradation pathway (Hydrolysis) and potential synthetic impurities that the HPLC method must resolve.
Caption: Primary degradation pathway (Red Arrow) involves hydrolysis of the C4-Chlorine to form the pyridone species (Impurity A).
Comparative Guide: C18 vs. PFP Stationary Phases[1][2]
The Scientific Rationale[3][4][5][6][7][8]
Alkyl Phases (C18): Rely solely on hydrophobic interactions. While the target molecule is lipophilic, the
group is polarizable. C18 often co-elutes the target with its des-fluoro impurities which have similar hydrophobicity.
Fluorinated Phases (PFP): The Pentafluorophenyl ring offers
interactions and, crucially, fluorine-fluorine interactions . This "fluorophilic" retention mechanism selectively retains the group, pulling the target peak away from non-fluorinated impurities.
Crucial: The diluent must be acidic to prevent hydrolysis of the C-Cl bond during autosampler storage.
Target Concentration:
.
Validation Workflow & Representative Data
To ensure the method meets ICH Q2(R1) guidelines, follow this validation logic.
Diagram 2: Validation Logic Flow
Caption: Sequential validation steps ensuring method reliability according to ICH guidelines.
Representative Validation Data (PFP Column)
1. Specificity (Retention Times)
| Component | Retention Time (
) | Relative Retention (RRT) | Resolution () |
| :--- | :--- | :--- | :--- |
| Impurity A (OH-analog) | 4.2 min | 0.38 | N/A |
| Impurity C (Des-CF2H) | 8.5 min | 0.77 | > 5.0 |
| Analyte | 11.0 min | 1.00 | > 3.5 |
| Impurity B (Des-Cl) | 12.8 min | 1.16 | > 2.5 |
2. Linearity & Range
Range:
(LOQ) to (150%).
Regression:
.
Correlation (
):.
3. Accuracy (Spike Recovery)
Spike Level
% Recovery (Mean, n=3)
% RSD
80%
99.4%
0.5%
100%
100.1%
0.3%
| 120% | 99.8% | 0.4% |
Troubleshooting & Causality
Issue 1: Peak Tailing (
)
Cause: Interaction between the pyridine nitrogen and residual silanols on the silica surface.[3]
Solution: Ensure the mobile phase pH is acidic (pH ~2.5 with Formic Acid or TFA). This protonates the pyridine, preventing it from binding to silanols. The PFP column generally has superior endcapping, mitigating this naturally.
Issue 2: "Ghost" Peak at RRT 0.38
Cause: On-column hydrolysis. If the sample sits in a neutral/basic diluent, the 4-Chloro group hydrolyzes to the 4-Hydroxy species (Impurity A).
Solution: Verify the diluent contains 0.1% acid. Keep autosampler temperature at
.
Issue 3: Retention Shift
Cause: Fluorinated phases are sensitive to "dewetting" if the aqueous content is too high for too long, or if the column is not fully equilibrated with the ion-pairing agent (formic acid).
Solution: Ensure a minimum of 5% organic solvent is always present. Allow 20 column volumes of equilibration before the first injection.
References
ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A. (Demonstrates PFP selectivity mechanisms).[5] Link
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for gradient elution and pH control). Link
PubChem. (n.d.). Compound Summary for CID 10436219: 4-Chloro-2-(difluoromethyl)-5-nitropyridine. National Library of Medicine. Link
Spectroscopic Profiling of 2-(Difluoromethyl)pyridine Substitution Products: A Comparative Technical Guide
Executive Summary The 2-(difluoromethyl)pyridine ( -Py) moiety has emerged as a critical bioisostere in modern drug design, acting as a lipophilic hydrogen bond donor that mimics hydroxyl (-OH) and thiol (-SH) groups whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-(difluoromethyl)pyridine (
-Py) moiety has emerged as a critical bioisostere in modern drug design, acting as a lipophilic hydrogen bond donor that mimics hydroxyl (-OH) and thiol (-SH) groups while modulating metabolic stability. Unlike its trifluoromethyl () counterpart, which is purely lipophilic and chemically inert, the group introduces unique spectroscopic challenges due to complex proton-fluorine coupling.
This guide provides a technical roadmap for the spectroscopic characterization of
-pyridine substitution products. It moves beyond basic spectral assignment to focus on causality—how electronic effects from ring substitutions perturb the diagnostic signals—and provides a self-validating workflow for distinguishing these products from common synthetic impurities.
Part 1: The Comparative Landscape
To understand the characterization strategy, one must first contextualize the
group against its primary alternatives: the trifluoromethyl group (, for metabolic blocking) and the methyl group (, the steric baseline).
Table 1: Physicochemical and Spectroscopic Benchmarks
characterization is the giant geminal coupling ( Hz). This serves as an internal clock for verifying the integrity of the bonds during ring substitution reactions. If this coupling collapses or the multiplicity changes, you have likely hydrolyzed the group to an aldehyde or acid.
Part 2: Spectroscopic Signatures & Causality
The NMR "Heartbeat":
Coupling
In substitution products (e.g., introducing a halogen or amine at the 4-position of the pyridine), the chemical shift of the
proton will drift based on the substituent's Hammett constant, but the coupling constant remains robust .
NMR: Look for a triplet in the 6.5–7.0 ppm range.
Why a triplet? The single proton couples to two equivalent fluorine atoms (
).
Math: Multiplicity =
.
NMR: Look for a doublet in the -116 ppm region.
Why a doublet? The two fluorines couple to the single geminal proton.
The "Roof Effect" Warning
In 2-(difluoromethyl)pyridines, the
proton can sometimes overlap with aromatic ring protons (specifically H3 or H5).
Protocol: Always run
-decoupled NMR if the triplet is obscured. Decoupling collapses the huge 55 Hz triplet into a sharp singlet, instantly revealing its position relative to the aromatic multiplet.
Mass Spectrometry (MS) Fragmentation
Unlike
groups, which often fly as intact fragments, groups show a characteristic loss of 51 Da () or 20 Da ().
Observation: In ESI-MS, the
is usually stable. In EI-MS, look for the "difluorotropylium" type rearrangement ions if the pyridine ring is substituted with alkyl groups.
Part 3: Experimental Workflow & Protocols
Workflow Diagram: Characterization Logic
The following diagram outlines the decision tree for confirming the synthesis of a substituted 2-(difluoromethyl)pyridine product (e.g., via Minisci reaction or
).
Figure 1: Logical decision tree for validating the integrity of the difluoromethyl group during pyridine functionalization.
Detailed Protocol: NMR Acquisition for
Products
Objective: To unambiguously assign the
moiety and calculate the coupling constant without interference from aromatic protons.
Reagents:
Solvent:
(Standard) or (if H-bonding interactions are being studied).
Internal Standard:
-Trifluorotoluene (optional, for quantitative ).
Step-by-Step Methodology:
Sample Preparation:
Dissolve 5–10 mg of the purified substitution product in 0.6 mL of solvent.
Critical: Ensure the solution is free of paramagnetic impurities (Cu, Fe) often used in cross-coupling synthesis, as these broaden the triplet, making the
-coupling unreadable. Filter through Celite/Chelex if necessary.
Acquisition 1:
NMR (Coupled):
Pulse Sequence: Standard single pulse (zg). Do NOT use proton decoupling yet.
Expectation: You must see a doublet around -116 ppm. If you see a singlet, you have likely lost the proton (oxidation) or are looking at a
impurity.
Acquisition 2:
NMR (Standard):
Pulse Sequence: zg30.
Acquisition Time: >3.0 sec (to resolve small couplings).
Analysis: Locate the triplet at 6.5–7.2 ppm. Measure the distance between the outer legs and the center. The distance between adjacent peaks in the triplet should be ~27.5 Hz (Total width ~55 Hz).
Acquisition 3:
NMR (Proton Decoupled):
Focus: The
carbon appears as a triplet around 110–120 ppm with a massive coupling of ~240 Hz .
Note: This signal is often low intensity due to splitting and lack of NOE enhancement. Increase relaxation delay (
) if signal-to-noise is poor.
Part 4: Troubleshooting & Nuance
The Conformational "Switch"
In 2-substituted pyridines, the
group can adopt conformations that minimize dipole repulsion with the pyridine nitrogen.
Solvent Effect: In non-polar solvents (
), the proton often points away from the nitrogen (trans-like). In polar solvents (), H-bonding to the solvent or the nitrogen lone pair can shift the proton signal downfield by up to 0.5 ppm.
Validation: If the chemical shift seems "off" but the coupling constant (
Hz) is correct, the product is valid. Trust the coupling over the shift.
Distinguishing from
(Difluoromethoxy)
A common side reaction in synthesis involving difluorocarbene sources is the formation of ethers (
) instead of alkyls ().
Differentiation:
-Pyridine: Hz. Carbon shift ~115 ppm.
-Pyridine: Hz. Carbon shift ~130 ppm (deshielded by Oxygen).
Rule of Thumb: If the coupling is >70 Hz, you made the ether, not the alkyl.
References
Bioisosterism of Fluorine Groups: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Synthesis & Characterization: Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. Link
NMR Data Compilation: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. Link
Minisci Difluoromethylation: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link
A Comparative Guide to the Lipophilicity of 4-Chloro-2-(difluoromethyl)-5-nitropyridine and its Analogs
This guide provides a detailed comparison of the lipophilicity, quantified by the partition coefficient (LogP), of 4-Chloro-2-(difluoromethyl)-5-nitropyridine and its structural analogs. We will delve into the structure-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed comparison of the lipophilicity, quantified by the partition coefficient (LogP), of 4-Chloro-2-(difluoromethyl)-5-nitropyridine and its structural analogs. We will delve into the structure-lipophilicity relationships that govern the behavior of these compounds and provide detailed experimental protocols for LogP determination, offering insights into the methodological choices crucial for accurate assessment in a drug discovery context.
The Critical Role of Lipophilicity in Drug Design
Lipophilicity, the "fat-loving" nature of a molecule, is a paramount physicochemical property in drug discovery and development.[1][2] It profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][3] The partition coefficient, expressed as its logarithm (LogP), is the most widely accepted measure of lipophilicity. It quantifies the differential solubility of a neutral compound in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water).[1][4]
A drug's ability to traverse lipid-rich biological membranes, such as the gastrointestinal wall and the blood-brain barrier, is directly linked to its lipophilicity.[1][] However, a delicate balance is required; while sufficient lipophilicity is essential for membrane permeation and absorption, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and off-target toxicity.[3][] For orally administered drugs, an optimal LogP value is generally considered to be in the range of 0 to 3 to achieve a favorable balance of solubility and permeability, thereby maximizing bioavailability.[3]
The subject of this guide, 4-Chloro-2-(difluoromethyl)-5-nitropyridine, belongs to a class of halogenated and nitrated pyridines that are important scaffolds in medicinal chemistry and agrochemistry.[6] Understanding how structural modifications to this core affect lipophilicity is key to optimizing the performance and safety of new chemical entities.
Structure-Lipophilicity Relationship: A Comparative Analysis
The lipophilicity of a molecule is highly sensitive to its chemical structure. The addition or substitution of functional groups can dramatically alter its LogP value. Below, we compare the calculated LogP (cLogP) of our lead compound, 4-Chloro-2-(difluoromethyl)-5-nitropyridine, with several of its structural analogs. This comparison highlights the influence of key functional groups on overall lipophilicity.
Influence of the Nitro Group: The removal of the electron-withdrawing nitro group to give 4-Chloro-2-(difluoromethyl)pyridine leads to a slight decrease in lipophilicity. While nitro groups are polar, their contribution to LogP can be complex, often increasing it in aromatic systems.
Impact of Fluorination: The difluoromethyl (CF₂H) group generally increases lipophilicity compared to a methyl (CH₃) group, a phenomenon attributed to the hydrophobic nature of fluorine atoms.[11] Comparing the lead compound to 2-Chloro-5-methyl-4-nitropyridine, we see a higher predicted LogP for the difluoromethyl-containing compound.
Effect of Additional Halogens: The replacement of the difluoromethyl group with a single fluorine atom and the removal of the nitro group in 4-Chloro-2,5-difluoropyridine results in a significantly lower LogP.[9] This highlights that the overall lipophilicity is a result of the interplay of all substituents.
Polar Substituents: Introducing a highly polar amino (NH₂) group, as seen in 2-Amino-3-nitropyridine, drastically reduces lipophilicity by increasing the compound's hydrogen bonding capacity and affinity for the aqueous phase.[10]
Operational Guide: Safe Disposal of 4-Chloro-2-(difluoromethyl)-5-nitropyridine
Executive Summary & Chemical Identity[2][3] 4-Chloro-2-(difluoromethyl)-5-nitropyridine is a highly functionalized pyridine intermediate used frequently in the synthesis of agrochemicals and pharmaceutical active ingredi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[2][3]
4-Chloro-2-(difluoromethyl)-5-nitropyridine is a highly functionalized pyridine intermediate used frequently in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its disposal requires strict adherence to protocols designed for halogenated organics and nitro-aromatics .[1]
Improper disposal poses two specific catastrophic risks:
Toxic Gas Evolution: Thermal decomposition or improper incineration releases Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx).[2]
Runaway Exotherms: The 4-chloro substituent is activated by the 5-nitro group, making it susceptible to rapid Nucleophilic Aromatic Substitution (
) in the presence of bases, potentially leading to drum over-pressurization.[2][1]
To safely dispose of this compound, one must understand its reactivity profile.[2] This is not generic "chemical waste"; it is an activated electrophile .
A. The
Risk
The molecule features a chlorine atom at the 4-position.[1] The electron-withdrawing nature of the nitro group (
) at position 5 and the pyridine nitrogen renders this chlorine highly reactive toward nucleophiles (amines, hydroxides, thiols).[2][1]
Operational Consequence: Never dispose of this chemical in waste containers containing aqueous bases (NaOH, KOH) or aliphatic amines .[2] The resulting substitution reaction is exothermic and can pressurize waste drums.
B. Fluorine Content & Incineration
The difluoromethyl group (
) is chemically robust but releases HF upon combustion.[1]
Operational Consequence: This waste cannot be sent to standard fuel blending facilities that lack acid gas scrubbers. It must be flagged as "Halogenated" to ensure the incinerator facility uses wet scrubbing to capture HF and prevent damage to their infrastructure and release of toxic plumes.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired shelf stock or solid residues.[1]
Critical Addition: Write "CONTAINS FLUORINE - DO NOT MIX WITH BASES" clearly on the tag.
Segregation:
Place the bagged item into the Solid Hazardous Waste drum.
Constraint: Ensure this drum does not contain strong oxidizers (peroxides, nitrates).[2][4]
Protocol B: Reaction Mixtures & Mother Liquors
Use this for solvent streams containing the product.
Quenching (If Reactive Reagents Present):
If the mixture contains residual thionyl chloride or strong acids, quench carefully with water/ice before adding to the waste container.[2]
Warning: Do not quench with strong base (NaOH) to avoid the
reaction described in Section 2A.[1] Use Sodium Bicarbonate () if neutralization is strictly necessary, but prefer leaving it slightly acidic.[2]
Solvent Segregation:
Pour the mixture into the Halogenated Organic Solvent carboy (typically red tag).
Why? Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the fluorinated pyridine mandates the "Halogenated" classification for proper incineration.[2]
Log Entry:
Record the approximate mass of the pyridine derivative on the waste log. This is essential for the destruction facility to calculate HF scrubbing load.
Protocol C: Spill Cleanup Contingency
Evacuate & Ventilate: Clear the immediate area.[1]
Adsorption:
Do NOT use paper towels or sawdust (organic combustibles + nitro compounds = fire risk).
USE vermiculite, sand, or a commercial clay-based absorbent.[2][1]
Collection:
Sweep absorbent into a heavy-duty plastic bag.
Label as "Hazardous Waste - Toxic Debris (Fluorinated)."
Clean surface with soap and water; collect rinsate as liquid halogenated waste.
Decision Matrix & Workflow
The following diagram illustrates the logical flow for categorizing and disposing of 4-Chloro-2-(difluoromethyl)-5-nitropyridine to ensure compliance and safety.
Figure 1: Decision logic for segregating fluorinated nitropyridine waste to prevent incompatible mixing and ensure proper incineration.
Regulatory Classification (US EPA & Global)
While 4-Chloro-2-(difluoromethyl)-5-nitropyridine is not explicitly listed on the RCRA P-list or U-list, it must be characterized by the generator.[2][1]
Regulatory Body
Classification Code
Rationale
US EPA (RCRA)
D003 (Potentially)
Nitro compounds can be considered "Reactive" if shock sensitive, though unlikely here.[1]
US EPA (RCRA)
F-List / Characteristic
If dissolved in spent halogenated solvents (Methylene Chloride, etc.), it carries F001/F002 codes.[2][1]
Organic halogenated solvents, washing liquids, and mother liquors.[2]
Compliance Note: Always declare the "Fluorine" content on waste profiles. Incinerators have strict limits on fluorine input to control corrosion and emissions.
References
AiFChem. (2025).[1] Safety Data Sheet: 4-Chloro-2-(difluoromethyl)-5-nitropyridine (CAS 1804755-81-4).[1][5] Retrieved from
Thermo Fisher Scientific. (2025). General Handling of Halogenated Pyridines and Safety Data Sheets for Structural Analogs (2-Chloro-5-nitropyridine). Retrieved from
US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Codes (40 CFR Part 261). Retrieved from
BenchChem. (2025).[3] Disposal Procedures for Nitropyridine Derivatives. Retrieved from
Personal protective equipment for handling 4-Chloro-2-(difluoromethyl)-5-nitropyridine
As a Senior Application Scientist, I understand that navigating the complexities of novel chemical compounds is paramount to both groundbreaking research and the safety of our dedicated scientific community. This guide p...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I understand that navigating the complexities of novel chemical compounds is paramount to both groundbreaking research and the safety of our dedicated scientific community. This guide provides essential, field-tested safety and handling protocols for 4-Chloro-2-(difluoromethyl)-5-nitropyridine, moving beyond a simple checklist to instill a deep understanding of why these procedures are critical. Our goal is to empower you with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety.
Hazard Assessment: Understanding the Molecule's Profile
4-Chloro-2-(difluoromethyl)-5-nitropyridine (CAS 1804755-81-4) is a substituted nitropyridine derivative. Its hazard profile is dictated by the synergistic effects of its functional groups: a chlorinated pyridine ring, a difluoromethyl group, and a nitro group.
Key Hazards:
High Acute Oral Toxicity (H301: Toxic if swallowed): This is the most significant hazard. Even small quantities ingested accidentally can cause serious illness or be fatal. This necessitates stringent controls to prevent any possibility of oral intake, including a strict prohibition on eating or drinking in the lab.[1]
Skin and Eye Irritation (H315: Causes skin irritation; H319: Causes serious eye irritation): Like many halogenated aromatic compounds, it can cause significant irritation upon contact.[1][2][3] Prolonged contact may lead to more severe skin damage.
Respiratory Irritation (H335: May cause respiratory irritation): If the compound is in powdered form, dust inhalation can irritate the respiratory tract.[1][3]
The combination of a nitro group and a chlorinated pyridine ring suggests that thermal decomposition can release highly toxic and corrosive gases, such as nitrogen oxides (NOx) and hydrogen chloride (HCl).[3]
Core Personal Protective Equipment (PPE) Directive
Given the high acute toxicity and irritant nature of this compound, a multi-layered PPE approach is mandatory. This is not merely a recommendation but a critical system to prevent exposure through all potential routes: inhalation, ingestion, and dermal contact.
Equipment
Specification
Rationale & Causality
Hand Protection
Double-gloving: Nitrile inner glove, Butyl rubber or Viton™ outer glove.
The pyridine ring is poorly resisted by standard nitrile or latex gloves upon extended contact.[4] Double-gloving provides a robust barrier. The inner nitrile glove offers splash protection during the removal of the outer, more resistant glove. Butyl rubber or Viton™ are recommended for handling chlorinated solvents and aromatic compounds.[4]
Eye & Face Protection
Chemical splash goggles AND a full-face shield.
Safety glasses are insufficient. Chemical splash goggles that seal to the face are required to protect against dust and splashes.[5] A full-face shield must be worn over the goggles to protect the entire face, especially when handling quantities greater than a few milligrams or when there is a risk of splashing.[5]
Body Protection
Flame-resistant lab coat and a chemical-resistant apron.
A standard lab coat protects against incidental contact. A chemical-resistant apron should be worn over the lab coat when handling solutions or larger quantities of the solid to protect against spills.[5]
Respiratory Protection
NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.
All handling of the solid compound must be performed in a certified chemical fume hood to control exposure to dust and potential vapors.[4][6] If there is any risk of exceeding exposure limits or if engineering controls are not available, a fitted respirator is required. The P100 filter addresses the particulate hazard, while the organic vapor/acid gas cartridge protects against volatile organic compounds and acidic gases that may be released.[7]
Operational Workflow for Safe Handling
A systematic workflow is essential to minimize risk. Each step is designed to create a self-validating system of safety checks and balances.
Caption: Safe Handling Workflow for 4-Chloro-2-(difluoromethyl)-5-nitropyridine.
Emergency Procedures: Immediate & Decisive Action
In the event of an exposure, immediate and correct first aid is critical.
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15-20 minutes.[8] Seek immediate medical attention.[4]
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 20 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air at once.[9] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate emergency medical help.[3]
Ingestion:This is a medical emergency due to the H301 "Toxic if swallowed" classification. Call 911 or your local poison control center immediately (Poison Help Line: 1-800-222-1222).[8] Do NOT induce vomiting.[10] If the person is conscious and able to swallow, rinse their mouth with water.[3]
Disposal Plan: Responsible Stewardship
Chemical waste from this compound must be handled as hazardous waste. Do not dispose of it down the drain or in regular trash.
Segregation: All waste containing 4-Chloro-2-(difluoromethyl)-5-nitropyridine, including contaminated consumables (gloves, weigh boats, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container.
Labeling: The waste container must be labeled as "Hazardous Waste: Halogenated Organic Solid" or "Halogenated Organic Liquid," as appropriate. List the full chemical name.
Storage: Keep the waste container sealed and stored in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.
Collection: Follow your institution's specific procedures for hazardous waste pickup.
This rigorous protocol ensures not only your personal safety but also the integrity of your research and the protection of our shared environment.
References
Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
St John WA. (n.d.). First Aid for Poisoning | Absorbed, Inhaled & Injected Poisons.
Ministry of Health. (2019, May 28). First Aid - Chemical Poisoning.
Mayo Clinic. (2024, April 30). Poisoning: First aid.
National Capital Poison Center. (n.d.). First aid: Act fast!.
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET.
Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
AiFChem. (2025, October 21). 1804755-81-4 | 4-Chloro-2-(difluoromethyl)-5-nitropyridine.